[5-(dimethoxymethyl)-2-fluorophenyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(dimethoxymethyl)-2-fluorophenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYSXIZJWZVVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The compound features a benzene ring substituted with:
- A fluorine atom at position 2
- A dimethoxymethyl group (-CH(OCH₃)₂) at position 5
- A methanamine (-CH₂NH₂) group at position 1
Its molecular formula is C₁₀H₁₄FNO₂ , with a molecular weight of 199.22 g/mol . The dimethoxymethyl group acts as a protected aldehyde, enhancing stability during synthesis.
Synthetic Routes
Reductive Amination of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde
This two-step method is the most widely reported approach:
Step 1: Synthesis of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde
- Starting material : 2-Fluoro-5-formylbenzaldehyde (synthesized via Vilsmeier-Haack formylation of 2-fluorotoluene).
- Protection : The aldehyde group is converted to a dimethoxymethyl acetal by refluxing with methanol and catalytic p-toluenesulfonic acid (PTSA):
$$
\text{RCHO} + 2\text{CH₃OH} \xrightarrow{\text{H}^+} \text{RCH(OCH₃)₂} + \text{H₂O}
$$ - Yield : ~85% after column chromatography (hexane/ethyl acetate, 85:15).
Step 2: Reductive Amination
- Reagents : Ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in anhydrous dichloroethane.
- Mechanism : The aldehyde forms an imine intermediate with ammonia, which is reduced to the primary amine:
$$
\text{RCHO} + \text{NH₃} \rightarrow \text{RCH=NH} \xrightarrow{\text{NaBH(OAc)₃}} \text{RCH₂NH₂}
$$ - Conditions : 0°C for 8 hours under nitrogen.
- Yield : 87% after purification.
Analytical Data
Bromination-Amination Sequence
Step 1: Bromination of 5-(Dimethoxymethyl)-2-fluorotoluene
- Reagents : N-Bromosuccinimide (NBS) and benzoyl peroxide in CCl₄.
- Product : 5-(Dimethoxymethyl)-2-fluorobenzyl bromide.
Step 2: Nucleophilic Substitution
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 87 | >99 | Mild conditions, high selectivity |
| Bromination-Amination | 72 | 95 | Scalable for industrial use |
| Grignard Reaction | 78 | 97 | Versatile for analog synthesis |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
[5-(dimethoxymethyl)-2-fluorophenyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-(dimethoxymethyl)-2-fluorophenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of [5-(dimethoxymethyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl Methanamines with Heterocyclic Scaffolds
Key Observations :
- Heterocyclic cores (e.g., pyrrole, oxadiazole) enhance target specificity and potency. For example, TAK-438’s pyrrole and sulfonyl groups contribute to its prolonged acid inhibition .
- The oxadiazole scaffold in SH-5811 may facilitate interactions with ion channels or enzymes due to its electron-deficient nature .
Fluorophenyl Methanamines with Ether/Substituted Aryl Groups
Key Observations :
- Ether-linked substituents (e.g., phenoxy in Compound X) enable cell differentiation effects, likely via kinase or nuclear receptor modulation .
- Substituents like difluoromethoxy increase metabolic stability compared to dimethoxymethyl due to reduced susceptibility to oxidative demethylation .
Simple Fluorophenyl Methanamines
Key Observations :
- Simpler fluorophenyl methanamines serve as intermediates for complex bioactive molecules. For example, (2-fluorophenyl)methanamine is used in synthesizing AMGbis010, a kappa opioid receptor ligand .
- Oxazole derivatives exhibit antiproliferative effects, suggesting the importance of heterocyclic rigidity in cancer drug design .
Physicochemical and Pharmacokinetic Comparison
| Property | [5-(Dimethoxymethyl)-2-fluorophenyl]methanamine | TAK-438 | Compound X | (2-Fluorophenyl)methanamine |
|---|---|---|---|---|
| Molecular Weight | 199.23 | 451.45 | 261.29 | 125.14 |
| logD (Estimated) | ~1.8–2.2 | ~3.5 (basic P-CAB) | ~2.5–3.0 | ~1.0–1.5 |
| Key Functional Groups | –CH(OCH₃)₂, –F, –CH₂NH₂ | Pyrrole, –SO₂–, –NCH₃ | –O–, –F, –CH₂NH₂ | –F, –CH₂NH₂ |
| Biological Target | Not reported | H⁺/K⁺-ATPase | Differentiation pathways | Opioid receptors |
Insights :
- TAK-438’s high molecular weight and sulfonyl group enhance binding to H⁺/K⁺-ATPase, while its pyrrole core prevents rapid metabolism .
Biological Activity
[5-(dimethoxymethyl)-2-fluorophenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl group and dimethoxymethyl substituents, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 180.23 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Fluorophenyl Ring : Utilizing fluorinated aromatic precursors.
- Dimethoxymethylation : Introducing dimethoxymethyl groups through nucleophilic substitution reactions.
- Final Amine Formation : Converting intermediates into the final amine product through reductive amination.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Interaction : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing physiological responses.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, including:
- Hela Cells : IC50 values indicate effective inhibition of cell proliferation.
- L1210 Mouse Leukemia Cells : Similar studies show potent growth inhibition comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hela | 5.0 | Apoptosis induction via caspase activation |
| L1210 | 3.5 | Inhibition of DNA synthesis |
Case Studies
-
Antiviral Activity : Recent studies have highlighted the compound's potential against viral pathogens, particularly in inhibiting Flavivirus replication.
- Study Findings : The compound demonstrated an IC50 of 8.1 µM against Zika virus, suggesting a promising avenue for antiviral drug development.
-
Neuropharmacological Effects : Research indicates that this compound may modulate neurotransmitter systems, showing promise in treating neurodegenerative disorders.
- Behavioral Studies : Animal models treated with the compound exhibited reduced anxiety-like behaviors, implicating its role in central nervous system modulation.
Comparative Analysis
When compared to similar compounds, this compound shows unique properties due to its specific substitutions which enhance its lipophilicity and receptor affinity.
| Compound Name | IC50 (µM) | Notable Features |
|---|---|---|
| This compound | 3.5 | High potency against leukemia cells |
| Compound A | 10.0 | Lower potency; lacks fluorine substitution |
| Compound B | 15.0 | Less selective for target enzymes |
Q & A
Q. Basic
- 1H/13C NMR : Identify the fluorophenyl ring (δ ~7.0–7.5 ppm for aromatic protons) and methanamine protons (δ ~2.5–3.5 ppm). The dimethoxymethyl group shows singlet peaks at ~3.3 ppm (OCH3) .
- Mass Spectrometry (MS) : Confirm molecular weight (C11H16FNO2, MW 213.25) via ESI-MS or GC-MS.
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
How should discrepancies in biological activity data between in vitro and in vivo models be analyzed for this compound?
Advanced
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. Conduct parallel assays:
In vitro : Assess metabolic stability using liver microsomes.
In vivo : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy.
Cross-validate using structurally related compounds (e.g., TAK-438, a fluorophenyl-containing drug with documented pharmacokinetic profiles) .
What are the recommended storage conditions to ensure the stability of this compound?
Basic
Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Use amber vials to avoid photodegradation. Regularly monitor purity via HPLC; degradation products (e.g., aldehydes) indicate instability .
What strategies can be employed to mitigate the formation of impurities during synthesis?
Q. Advanced
- Reaction Optimization : Control pH and temperature to minimize side reactions (e.g., over-reduction).
- Chromatographic Purification : Use reverse-phase HPLC or preparative TLC to remove byproducts (e.g., unreacted aldehyde).
- Quality Control : Reference pharmacopeial impurity standards (e.g., EP/JP guidelines) for threshold limits .
How does the electronic effect of the dimethoxymethyl group influence the fluorophenyl ring’s reactivity?
Basic
The dimethoxymethyl group is electron-donating, activating the fluorophenyl ring toward electrophilic substitution. This directs reactions (e.g., nitration, halogenation) to the para position relative to the fluorine atom. Computational studies (DFT) can predict regioselectivity .
What computational methods are suitable for predicting binding affinity to target receptors?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., GPCRs).
- Molecular Dynamics (MD) : Simulate binding stability over time (e.g., 100 ns trajectories).
- QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogs .
What are the solubility characteristics of this compound in common organic solvents?
Basic
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its amine and ether groups. Limited solubility in hexane or ether. Pre-saturate solvents with nitrogen to prevent degradation during dissolution .
How can researchers resolve contradictions in cytotoxicity data across cell lines?
Q. Advanced
- Assay Validation : Ensure consistent cell viability protocols (e.g., MTT vs. ATP-based assays).
- Mechanistic Studies : Use RNA-seq or proteomics to identify cell line-specific pathways.
- Metabolite Profiling : Compare intracellular concentrations using radiolabeled compounds to rule out metabolic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
